2-(4-chlorophenyl)-5,7-dimethyl-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
5-(4-chlorophenyl)-1,3-dimethyl-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound featuring a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno[2,1-b]pyridine core, followed by the introduction of the pyrimidine ring through cyclization reactions. Key steps include:
Formation of the Indeno[2,1-b]pyridine Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an indole derivative in the presence of a Lewis acid catalyst.
Cyclization to Form the Pyrido[2,3-d]pyrimidine Ring: This step often involves the condensation of the indeno[2,1-b]pyridine intermediate with a suitable amidine or guanidine derivative under acidic or basic conditions.
Introduction of the 4-chlorophenyl and Pentanoyl Groups: These substituents are typically introduced through nucleophilic substitution reactions, where the appropriate halide or ester reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1,3-dimethyl-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities
Medicine
In medicine, the compound could serve as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Industry
Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-1,3-dimethyl-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Shares a similar pyrimidine core but with a thieno ring instead of an indeno ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrimidine ring fused with another heterocycle and are studied for their biological activities
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-1,3-dimethyl-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione lies in its specific combination of aromatic and heterocyclic rings, which may confer unique electronic properties and biological activities not seen in other similar compounds.
Properties
CAS No. |
373614-47-2 |
---|---|
Molecular Formula |
C27H24ClN3O4 |
Molecular Weight |
489.9g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,7-dimethyl-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C27H24ClN3O4/c1-4-5-10-19(32)31-23-17-8-6-7-9-18(17)24(33)21(23)20(15-11-13-16(28)14-12-15)22-25(31)29(2)27(35)30(3)26(22)34/h6-9,11-14,20H,4-5,10H2,1-3H3 |
InChI Key |
QKPUEKZTQUSDCC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C52 |
Canonical SMILES |
CCCCC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C52 |
Origin of Product |
United States |
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